Temocaprilat vs. Enalaprilat: Potency in Vascular Smooth Muscle Contraction Assays
In isolated rat aorta preparations, temocaprilat demonstrates approximately 3-fold greater potency than enalaprilat in inhibiting angiotensin I-induced contraction [1]. This difference is not attributable solely to binding affinity but may reflect enhanced vascular tissue penetration or residence time. The assay measures functional antagonism of angiotensin I-mediated vasoconstriction, providing a physiologically relevant metric distinct from isolated enzyme inhibition.
| Evidence Dimension | Inhibition of angiotensin I-induced contraction |
|---|---|
| Target Compound Data | IC50 = 7.6 nM |
| Comparator Or Baseline | Enalaprilat: IC50 ~22.8 nM (calculated from 3-fold difference statement) |
| Quantified Difference | Temocaprilat is 3-fold more potent |
| Conditions | Isolated rat aorta, angiotensin I-induced contraction |
Why This Matters
For researchers studying vascular ACE pharmacology, temocaprilat provides a more potent tool compound for ex vivo tissue experiments, reducing required concentrations and potentially minimizing off-target effects.
- [1] Yasunari K, Maeda K, Nakamura M, Watanabe T, Yoshikawa J, Asada A. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile. Cardiovasc Drug Rev. 2004;22(3):189-198. PMID: 15492767 View Source
